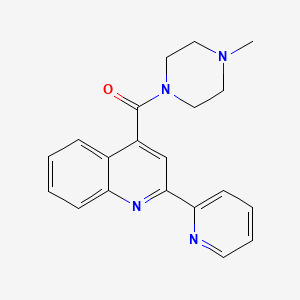

(4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Activity

- A study by Konovalenko et al. (2022) analyzed the anticancer activity of 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents, demonstrating that specific derivatives showed significant anticancer properties. The activity levels depended on the nature of the heterocyclic substituents, highlighting the potential of these compounds in anticancer drug development (Konovalenko et al., 2022).

Chemical Synthesis and Catalysis

- Murugesan et al. (2016) described the use of a nanocrystalline titania-based sulfonic acid material as an effective catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives. This catalyst facilitated a high-yield, solvent-free synthesis, indicating the utility of related compounds in green chemistry and catalysis (Murugesan et al., 2016).

Spectroscopic Properties and Theoretical Studies

- The study by Al-Ansari (2016) explored the spectroscopic properties of related compounds, revealing insights into their electronic absorption, excitation, fluorescence properties, and the effects of structure and environment on these properties. Theoretical calculations supported the experimental findings, contributing to a better understanding of the compounds' behaviors in various solvents (Al-Ansari, 2016).

Antimicrobial Activity

- A series of substituted quinazolines with antimicrobial properties against various bacteria were studied by Buha et al. (2012). This work included derivatives related to "(4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone," suggesting that alterations in the compound structure could lead to significant antimicrobial activity (Buha et al., 2012).

Drug Design and Development

- Research by Smits et al. (2008) focused on designing H4 receptor-ligands with anti-inflammatory properties, identifying new lead structures based on piperazinyl-quinoxaline derivatives. These findings underscore the potential of such compounds in the development of treatments for inflammation-related conditions (Smits et al., 2008).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with cholinesterase enzymes .

Mode of Action

It’s known that similar compounds can inhibit cholinesterase enzymes , which play a crucial role in nerve signal transmission.

Biochemical Pathways

Based on its potential interaction with cholinesterase enzymes , it may influence the cholinergic system, affecting neurotransmission processes.

Result of Action

Similar compounds have shown anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines il-1β and tnf-α .

Propiedades

IUPAC Name |

(4-methylpiperazin-1-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-23-10-12-24(13-11-23)20(25)16-14-19(18-8-4-5-9-21-18)22-17-7-3-2-6-15(16)17/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQBFMUISUMTFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2635571.png)

![3-ethyl-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2635575.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2635578.png)

![n'-[2-(4-Chlorophenyl)-1-cyclobutylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2635583.png)

![2-Chloro-1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2635585.png)

![N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2635588.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2635589.png)

![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2635590.png)